Cas no 5241-66-7 (Boc-D-Met-OH)

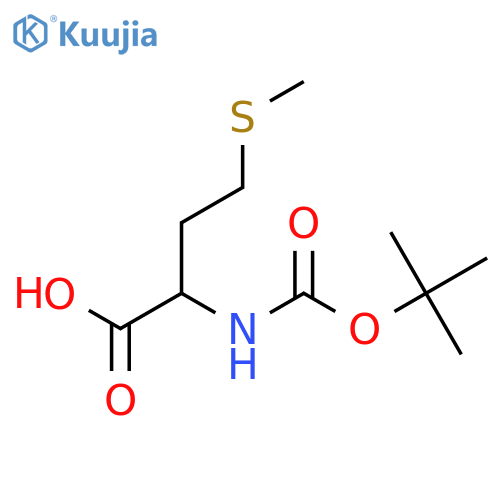

Boc-D-Met-OH structure

商品名:Boc-D-Met-OH

Boc-D-Met-OH 化学的及び物理的性質

名前と識別子

-

- N-Boc-D-methionine

- Boc-D-Met-OH

- N-(tert-Butoxycarbonyl)-D-methionine

- Boc-D-methionine

- D-Methionine,N-[(1,1-dimethylethoxy)carbonyl]-

- n-box-d-methionine

- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

- N-tert-Butoxycarbonyl-D-methionine

- t-Boc-D-Met-OH

- BOC-(D)-Met-OH

- N-t-butyloxycarbonyl D-methionine

- D-METHIONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-

- (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(METHYLTHIO)BUTANOIC ACID

- AM81979

- B2967

- Boc-D-Met-OH, >=98.0% (TLC)

- HY-W004098

- NS00045324

- SCHEMBL1486229

- CS-W004098

- (TERT-BUTOXYCARBONYL)-D-METHIONINE

- DTXSID401285150

- boc-(d)-methionine

- N-Boc-(D)-methionine

- N-(TERT-BUTYLOXYCARBONYL)-D-METHIONINE

- EN300-154390

- MFCD00038256

- J-300195

- EINECS 226-043-7

- AKOS016842875

- (R)-N-(tert-butoxycarbonyl)methionine

- AC-8628

- t-butoxycarbonyl-D-methionine

- DS-15161

- (R)-2-(TERT-BUTOXYCARBONYLAMINO)-4-(METHYLTHIO)BUTANOIC ACID

- M06191

- IMUSLIHRIYOHEV-SSDOTTSWSA-N

- N-alpha-t-Butyloxycarbonyl-D-methionine (Boc-D-Met-OH)

- (R)-2-TERT-BUTOXYCARBONYLAMINO-4-METHYLSULFANYL-BUTYRIC ACID

- F10921

- (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid

- AC-19280

- 5241-66-7

- Q-101593

- (R)-2-((tert-Butoxycarbonyl)amino)-4-(methylthio)butanoic acid

- (R)-BOC-methionine

- (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid

-

- MDL: MFCD00038256

- インチ: 1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1

- InChIKey: IMUSLIHRIYOHEV-SSDOTTSWSA-N

- ほほえんだ: CC(C)(OC(N[C@@H](C(O)=O)CCSC)=O)C

- BRN: 4294122

計算された属性

- せいみつぶんしりょう: 249.103479g/mol

- ひょうめんでんか: 0

- XLogP3: 1.6

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 回転可能化学結合数: 7

- どういたいしつりょう: 249.103479g/mol

- 単一同位体質量: 249.103479g/mol

- 水素結合トポロジー分子極性表面積: 101Ų

- 重原子数: 16

- 複雑さ: 250

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.1600

- ゆうかいてん: 47-50 ºC

- ふってん: 415.5℃ at 760 mmHg

- フラッシュポイント: 205.1 °C

- 屈折率: 22 ° (C=1, MeOH)

- PSA: 100.93000

- LogP: 2.10830

- ひせんこうど: 23 º (c=1.3, methanol)

- ようかいせい: まだ確定していません。

Boc-D-Met-OH セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

- ちょぞうじょうけん:冷蔵保存

Boc-D-Met-OH 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-D-Met-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-154390-2.5g |

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid |

5241-66-7 | 95% | 2.5g |

$27.0 | 2023-02-14 | |

| Enamine | EN300-154390-25.0g |

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid |

5241-66-7 | 95% | 25.0g |

$58.0 | 2023-02-14 | |

| ChemScence | CS-W004098-100g |

Boc-D-Met-OH |

5241-66-7 | >98.0% | 100g |

$124.0 | 2022-04-27 | |

| abcr | AB175065-1 g |

N-alpha-t-Butyloxycarbonyl-D-methionine (Boc-D-Met-OH); . |

5241-66-7 | 1g |

€66.70 | 2023-05-07 | ||

| abcr | AB175065-10 g |

N-alpha-t-Butyloxycarbonyl-D-methionine; . |

5241-66-7 | 10g |

€95.00 | 2022-06-11 | ||

| Chemenu | CM119611-100g |

N-Boc-D-methionine |

5241-66-7 | 97% | 100g |

$122 | 2024-07-15 | |

| TRC | B657210-25g |

N-Boc-D-methionine |

5241-66-7 | 25g |

$ 250.00 | 2022-06-01 | ||

| TRC | B657210-10000mg |

N-Boc-D-methionine |

5241-66-7 | 10g |

$ 155.00 | 2023-04-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N72140-500g |

Boc-D-Met-OH |

5241-66-7 | 500g |

¥3656.0 | 2021-09-08 | ||

| BAI LING WEI Technology Co., Ltd. | 118772-5G |

Boc-D-Met-OH, 98% |

5241-66-7 | 98% | 5G |

¥ 208 | 2021-07-08 |

Boc-D-Met-OH 関連文献

-

Lakshmi Priya Datta,Binoy Maiti,Priyadarsi De Polym. Chem. 2015 6 7796

-

Binoy Maiti,Gervase Ng,Alex Abramov,Cyrille Boyer,David Díaz Díaz Polym. Chem. 2021 12 3968

-

Yanfen Jiang,Shuqi Dong,Guoyang Qin,Li Liu,Hanying Zhao Polym. Chem. 2021 12 1125

5241-66-7 (Boc-D-Met-OH) 関連製品

- 405-39-0(Z-Lys(Z)-OH)

- 93000-03-4((tert-Butoxycarbonyl)methionine)

- 1155-64-2(H-Lys(Z)-OH)

- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)

- 1149-26-4(N-Cbz-L-valine)

- 1152-61-0(Z-Asp-OH)

- 1152-62-1(Z-Met-OH)

- 1155-62-0(N-Carbobenzoxy-L-glutamic acid)

- 34805-21-5(Boc-met(o)-oh AldrichCPR)

- 16947-91-4((S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5241-66-7)Boc-D-Met-OH

清らかである:99%

はかる:500g

価格 ($):319.0